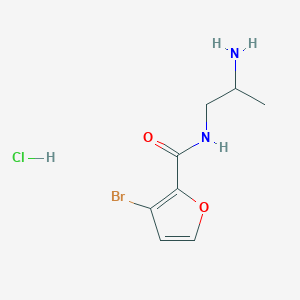

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a furan ring, along with an aminopropyl group and a carboxamide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the bromination of furan to introduce the bromine atom at the 3-position. This is followed by the introduction of the carboxamide group through an amidation reaction. The aminopropyl group is then attached via reductive amination, using appropriate reducing agents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques such as crystallization and chromatography to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate or primary amines under basic conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The bromine atom and carboxamide group contribute to the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(2-aminopropyl)benzofuran (5-APB)

- 6-(2-aminopropyl)benzofuran (6-APB)

- 3,4-methylenedioxyamphetamine (MDA)

- 3,4-methylenedioxymethamphetamine (MDMA)

Uniqueness

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is unique due to the presence of the bromine atom on the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

N-(2-aminopropyl)-3-bromo-furan-2-carboxamide;hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and antibacterial properties. This article synthesizes findings from various studies to provide an overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a furan ring, a carboxamide functional group, and a bromine atom. The synthesis typically involves the reaction of furan-2-carbonyl chloride with 2-aminopropylamine in the presence of appropriate catalysts and bases, yielding the hydrochloride salt form for enhanced solubility and stability.

1. Neuropharmacological Effects

Recent studies have highlighted the role of compounds similar to N-(2-aminopropyl)-3-bromo-furan-2-carboxamide in modulating NMDA (N-methyl-D-aspartate) receptor activity. NMDA receptors are critical for synaptic plasticity and memory function, making them targets for treating neurological disorders.

- Agonist Activity : The compound exhibits agonist properties at specific NMDA receptor subtypes, particularly GluN1/2C, with an EC50 value as low as 0.074 μM. This suggests a strong potential for modulating glutamatergic neurotransmission, which is implicated in conditions such as Alzheimer’s disease and schizophrenia .

2. Antibacterial Properties

In addition to neuropharmacological effects, N-(2-aminopropyl)-3-bromo-furan-2-carboxamide has demonstrated significant antibacterial activity against resistant strains of bacteria.

- In Vitro Studies : The compound was tested against clinically isolated drug-resistant bacteria including Acinetobacter baumannii and Klebsiella pneumoniae. It showed potent activity with minimal inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as an effective treatment option against multidrug-resistant infections .

The biological activities of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide can be attributed to its interaction with specific receptors and enzymes:

- NMDA Receptor Modulation : The compound acts as a partial agonist at NMDA receptors, potentially enhancing synaptic transmission and neuroprotection.

- Antibacterial Mechanism : It appears to disrupt bacterial cell wall synthesis or function, leading to cell lysis. Molecular docking studies suggest strong binding affinity to bacterial targets, which stabilizes interactions that inhibit bacterial growth .

Case Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of N-(2-aminopropyl)-3-bromo-furan-2-carboxamide in mouse models of Parkinson's disease. Administration led to improved motor functions and reduced neuronal damage, supporting its role as a neuroprotective agent through NMDA receptor modulation .

Case Study 2: Efficacy Against Drug-Resistant Bacteria

In a clinical setting, the compound was evaluated for its efficacy against NDM-positive A. baumannii strains. Results indicated that it significantly reduced bacterial load in treated subjects compared to controls. The study suggested that this compound could serve as a valuable adjuvant in antibiotic therapy .

Research Findings Summary

Eigenschaften

Molekularformel |

C8H12BrClN2O2 |

|---|---|

Molekulargewicht |

283.55 g/mol |

IUPAC-Name |

N-(2-aminopropyl)-3-bromofuran-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C8H11BrN2O2.ClH/c1-5(10)4-11-8(12)7-6(9)2-3-13-7;/h2-3,5H,4,10H2,1H3,(H,11,12);1H |

InChI-Schlüssel |

RCFGLMMFLCZHIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CNC(=O)C1=C(C=CO1)Br)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.